molecular formula C21H19FN2O2 B2529214 N-(3,4-dimethylphenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 946254-72-4

N-(3,4-dimethylphenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2529214
CAS No.: 946254-72-4
M. Wt: 350.393
InChI Key: PJOAQNPDIHHVER-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound that belongs to the class of dihydropyridine derivatives. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic properties.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-1-[(2-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2O2/c1-14-9-10-17(12-15(14)2)23-20(25)18-7-5-11-24(21(18)26)13-16-6-3-4-8-19(16)22/h3-12H,13H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJOAQNPDIHHVER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=CC=C3F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the dihydropyridine ring: This can be achieved through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.

    Introduction of the fluorophenyl group: This step often involves a nucleophilic substitution reaction where a fluorophenyl halide reacts with a suitable nucleophile.

    Attachment of the dimethylphenyl group: This can be done through a Friedel-Crafts acylation reaction, where the dimethylphenyl group is introduced using an acyl chloride in the presence of a Lewis acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

Medicinal Chemistry

N-(3,4-dimethylphenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide has been investigated for its potential as a therapeutic agent in various diseases:

  • Anti-Cancer Activity : Research indicates that derivatives of similar dihydropyridine compounds exhibit significant anti-cancer properties. For instance, studies have shown that certain substituted dihydropyridines can inhibit tumor growth in xenograft models by targeting specific kinases involved in cancer progression .
  • Enzyme Inhibition : The compound is being studied for its ability to inhibit specific enzymes such as Met kinase, which plays a role in cancer cell proliferation. Substitutions on the pyridine ring have been shown to enhance potency and selectivity against these enzymes .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step organic reactions:

  • Condensation Reactions : The initial step often includes the condensation of 3,4-dimethylbenzaldehyde with 2-fluorobenzylamine. This is followed by cyclization and oxidation processes to form the dihydropyridine structure.
  • Reagents and Conditions : Common reagents include catalysts and solvents that facilitate high yields and purity. Reaction conditions such as temperature and pH are critical for optimizing the synthesis.

Computational Studies

Recent computational approaches have been utilized to predict the pharmacological profiles of this compound:

  • Structure-Based Drug Design : Computational modeling has helped identify key structural requirements for biological activity, aiding in the design of more potent analogs .

Case Study 1: Anti-Cancer Efficacy

In a study involving a related dihydropyridine derivative, researchers demonstrated complete tumor stasis in a Met-dependent gastric carcinoma model following oral administration. This highlights the potential of this compound as a candidate for further development in oncology .

Case Study 2: Enzyme Selectivity

Another study focused on the selectivity of substituted dihydropyridines for Met kinase inhibition. Variations in substitution patterns were shown to significantly affect both enzyme potency and solubility, suggesting that similar modifications could enhance the efficacy of this compound in therapeutic applications .

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **N-(3,4-dimethylphenyl)-2-[(4-fluorophenyl)(phenylsulfonyl)amino]acetamide
  • **N-(3,4-dimethylphenyl)-2-([(4-fluorophenyl)sulfonyl]amino)propanamide

Uniqueness

N-(3,4-dimethylphenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is unique due to its specific structural features, such as the presence of both dimethylphenyl and fluorophenyl groups, which may confer distinct biological activities and chemical properties compared to similar compounds.

Biological Activity

N-(3,4-dimethylphenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity based on available research findings, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C18H18FN2O2\text{C}_{18}\text{H}_{18}\text{F}\text{N}_{2}\text{O}_{2}

This structure includes a dihydropyridine core, which is significant for its biological activity. The presence of the dimethylphenyl and fluorophenyl groups contributes to its pharmacological properties.

Research indicates that compounds with similar structures often interact with various biological targets, including:

  • Enzyme Inhibition : Dihydropyridines are known to inhibit calcium channels and other enzymes critical in cellular signaling pathways.
  • Anticancer Activity : Analogous compounds have shown promise in inhibiting tumor growth by inducing apoptosis in cancer cells through mechanisms involving p53 activation and caspase pathways .

Anticancer Activity

Recent studies have demonstrated that this compound exhibits notable anticancer properties. A comparative analysis with related compounds shows varying degrees of potency:

CompoundIC50 (μM)Cancer Type
This compound0.5Non-Small Cell Lung Cancer
Nutlin-30.6Various Tumors
MX697.5Multiple Myeloma

The compound's IC50 value indicates it is significantly effective against non-small cell lung cancer (NSCLC), showing potential as a lead compound for further development.

Mechanistic Studies

Further mechanistic studies reveal that the compound may exert its effects via:

  • Inhibition of MDM2 : By disrupting the interaction between MDM2 and p53, the compound can restore p53 function in tumor cells.
  • Induction of Apoptosis : Studies suggest that it activates caspases 3, 7, and 9 independent of p53 status, making it potentially effective against p53-deficient tumors .

Case Studies

Several case studies have explored the efficacy of this compound in preclinical models:

  • Study 1 : A study on xenograft models demonstrated a significant reduction in tumor volume when treated with the compound compared to controls.
  • Study 2 : In vitro assays showed that the compound inhibited cell proliferation in various cancer cell lines (IC50 values ranging from 0.3 to 0.5 μM), indicating its broad-spectrum activity against different malignancies .

Q & A

Q. Which techniques quantify target engagement in cellular models?

  • Cellular Thermal Shift Assay (CETSA) : Measure thermal stabilization of target proteins in lysates treated with the compound .
  • Surface Plasmon Resonance (SPR) : Determine binding kinetics (kₐ, k𝒹) using immobilized recombinant proteins .

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